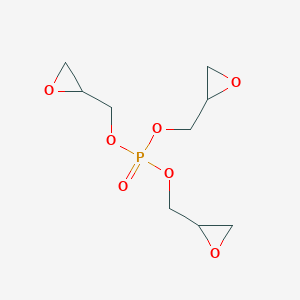

Tris(2,3-epoxypropyl) phosphate

Übersicht

Beschreibung

Tris(2,3-epoxypropyl) phosphate: is an organic phosphate ester compound with the chemical formula C9H15O7P and a molecular weight of 266.18 g/mol . It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its ability to improve the fire resistance and mechanical properties of materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(2,3-epoxypropyl) phosphate is typically synthesized through the reaction of 3-epoxypropanol with phosphoric acid . The reaction involves the formation of an ester linkage between the epoxy groups of the 3-epoxypropanol and the phosphate group of the phosphoric acid . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(2,3-epoxypropyl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of simpler phosphate esters.

Substitution: The epoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Reduction: Simpler phosphate esters.

Substitution: Various substituted phosphate esters.

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

One of the primary applications of Tris(2,3-epoxypropyl) phosphate is as a flame retardant in polymers. Its incorporation into materials such as polyurethane and epoxy resins enhances fire resistance and mechanical properties. The compound functions by forming a char layer during combustion, which acts as a barrier to flame spread and reduces the release of flammable gases.

Case Study: Polyurethane Foams

A study demonstrated that adding this compound to polyurethane foams significantly improved their fire resistance. The treated foams exhibited lower heat release rates and reduced smoke production compared to untreated samples. This characteristic makes it suitable for applications in construction materials, automotive interiors, and furniture.

Biological Research

In biological contexts, this compound is being investigated for its interactions with biological molecules and potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for enhancing the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

Research has shown that this compound can encapsulate hydrophobic drugs effectively. In vitro studies indicated improved solubility and controlled release profiles when used in drug formulation, highlighting its potential in pharmaceutical applications.

Industrial Applications

This compound is widely utilized in the manufacturing of flame-retardant materials across several industries, including textiles, plastics, and coatings. Its effectiveness as an additive ensures compliance with safety standards regarding flammability.

Data Table: Industrial Uses of this compound

| Industry | Application | Benefits |

|---|---|---|

| Textiles | Flame-retardant finishes | Enhanced safety and compliance |

| Plastics | Additive in polymer formulations | Improved thermal stability |

| Coatings | Protective coatings | Increased durability and fire resistance |

Environmental Considerations

While this compound is effective as a flame retardant, studies have raised concerns regarding its ecological impact. Research indicates potential toxicity to aquatic organisms when released into the environment . Therefore, ongoing assessments are necessary to evaluate its environmental footprint.

Wirkmechanismus

Mechanism: Tris(2,3-epoxypropyl) phosphate exerts its flame-retardant effects by promoting the formation of a char layer on the surface of materials during combustion. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases .

Molecular Targets and Pathways: The compound interacts with the polymer matrix at the molecular level, enhancing its thermal stability and reducing its flammability. The epoxy groups in this compound can also react with other components in the polymer, forming cross-linked structures that further improve fire resistance .

Vergleich Mit ähnlichen Verbindungen

Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties.

Tris(2-butoxyethyl) phosphate: Used as a plasticizer and flame retardant, with a different molecular structure.

Tris(2-ethylhexyl) phosphate: Commonly used as a plasticizer in various industrial applications.

Uniqueness: Tris(2,3-epoxypropyl) phosphate is unique due to its epoxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it particularly effective in enhancing the fire resistance and mechanical properties of materials compared to other similar compounds .

Biologische Aktivität

Tris(2,3-epoxypropyl) phosphate (T2EPP) is a phosphate ester that has garnered attention due to its potential applications and biological implications. This article synthesizes available research on its biological activity, focusing on its toxicity, metabolic pathways, and effects on various organisms.

- Chemical Formula : C9H15O7P

- Molecular Weight : 250.19 g/mol

- CAS Number : 86792-11-0

Biological Activity Overview

T2EPP is primarily studied for its role as a flame retardant and plasticizer in various industrial applications. Its biological activity has been investigated in several contexts, particularly regarding its toxicity and metabolic effects.

Toxicological Studies

- Acute Toxicity : T2EPP has demonstrated acute toxicity in rodent models. In studies where male Fischer 344 rats were administered doses of T2EPP, significant renal tubule necrosis was observed at dosages exceeding 175 mg/kg body weight. This indicates a high level of nephrotoxicity associated with the compound .

- Chronic Exposure Effects : Long-term exposure studies have shown that T2EPP can lead to alterations in liver function and kidney damage. For instance, a study indicated that chronic exposure resulted in decreased non-protein sulfhydryl content in the liver, suggesting oxidative stress and potential liver damage .

- Genotoxicity : Research has indicated that T2EPP can induce sister chromatid exchanges and mutations in various cell lines, including Chinese hamster ovary cells. These findings suggest that T2EPP possesses mutagenic potential, which raises concerns regarding its use in consumer products .

Metabolic Pathways

The metabolism of T2EPP involves several enzymatic reactions primarily mediated by cytochrome P450 enzymes. Key metabolites include:

- Hydrolysis Products : The hydrolysis of T2EPP leads to the formation of various phosphate esters that can further interact with biological macromolecules.

- Reactive Metabolites : Some studies have identified reactive intermediates that can covalently bind to proteins and DNA, contributing to its toxicological profile .

Case Study 1: Renal Toxicity in Rodents

In a controlled study, male Fischer 344 rats were given T2EPP via oral gavage at doses of 100 mg/kg for 14 days. Results showed significant tubular damage starting from the cortico-medullary junction, indicating the kidneys as a primary target organ for T2EPP-induced toxicity .

Case Study 2: Genotoxic Effects

A study involving the exposure of Syrian hamster embryo cells to T2EPP showed dose-dependent transformations and sister chromatid exchanges at concentrations ranging from 400 to 800 µg/ml. This highlights the compound's potential as a genotoxic agent under certain conditions .

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

tris(oxiran-2-ylmethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O7P/c10-17(14-4-7-1-11-7,15-5-8-2-12-8)16-6-9-3-13-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGKDFLMCGZPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COP(=O)(OCC2CO2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940271 | |

| Record name | Tris[(oxiran-2-yl)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18795-33-0 | |

| Record name | Triglycidyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18795-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiranemethanol, phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018795330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[(oxiran-2-yl)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,3-epoxypropyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.